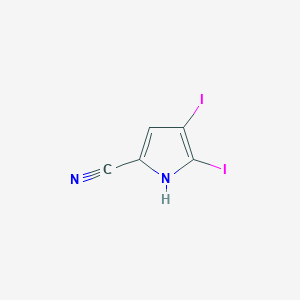

4,5-Diiodo-1H-pyrrole-2-carbonitrile

描述

属性

IUPAC Name |

4,5-diiodo-1H-pyrrole-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2I2N2/c6-4-1-3(2-8)9-5(4)7/h1,9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKXHMRUTBKPKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1I)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615182 | |

| Record name | 4,5-Diiodo-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.89 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51148-01-7 | |

| Record name | 4,5-Diiodo-1H-pyrrole-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of 4,5 Diiodo 1h Pyrrole 2 Carbonitrile

Cross-Coupling Reactions at the Diiodo Positions

The carbon-iodine bonds at the 4 and 5 positions of the pyrrole (B145914) are the most reactive sites for cross-coupling reactions, owing to the high polarizability and relatively low bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds. This high reactivity allows for selective functionalization, often under milder conditions than those required for other halo-pyrroles.

Comprehensive Analysis of Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, and it is widely applied in the synthesis of biaryl compounds. For dihalogenated pyrroles, this reaction can proceed in a stepwise manner, allowing for the selective introduction of different aryl or vinyl groups.

In studies on related bromopyrroles, the protection of the pyrrole nitrogen has been shown to be crucial for suppressing dehalogenation side reactions. researchgate.net For instance, the use of a tert-butyloxycarbonyl (BOC) or a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on the pyrrole nitrogen can prevent debromination and lead to higher yields of the desired coupled products. researchgate.netnih.gov It is reasonable to assume that similar N-protection would be beneficial for the Suzuki-Miyaura coupling of 4,5-Diiodo-1H-pyrrole-2-carbonitrile.

The regioselectivity of the Suzuki-Miyaura coupling on dihalogenated heterocycles can often be controlled by the reaction conditions, including the choice of catalyst, base, and solvent. rsc.org In the case of this compound, the electronic environment of the two iodine atoms is similar, which might lead to a mixture of mono-arylated products in the absence of a directing group or specific steric hindrance. However, the first coupling reaction would likely influence the reactivity of the second iodine atom, allowing for a sequential, two-step coupling to introduce two different substituents.

A typical Suzuki-Miyaura reaction on a diiodopyrrole would involve a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, a base like K₂CO₃ or Cs₂CO₃, and a suitable boronic acid or boronate ester in a solvent system like dioxane/water or DME. rsc.orgmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrroles Data extrapolated from studies on analogous compounds.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | Good | mdpi.com |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | Moderate to Excellent | nih.gov |

Exploration of Heck and Sonogashira Coupling Potentials

Heck Coupling: The Heck reaction, which forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene, is another important transformation for functionalizing diiodopyrroles. This reaction typically employs a palladium catalyst and a base. libretexts.orgnih.gov The high reactivity of the C-I bonds in this compound suggests that Heck coupling should proceed readily. Similar to the Suzuki-Miyaura reaction, sequential couplings could be achieved to introduce two different alkenyl substituents. The regioselectivity would likely be influenced by steric and electronic factors of the alkene coupling partner and any substituent introduced in a prior step.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for the synthesis of conjugated enynes and arylalkynes. For diiodo-substituted heterocycles, such as 2,8-diiodopurines, the regioselectivity of the Sonogashira coupling can be controlled by the choice of the palladium catalyst's ligand. rsc.org For instance, monodentate phosphine (B1218219) ligands may favor reaction at one position, while bidentate ligands direct the coupling to another. This suggests that selective mono- or di-alkynylation of this compound could be achievable through careful selection of reaction conditions.

Table 2: Potential Conditions for Heck and Sonogashira Coupling of this compound Based on general procedures for related substrates.

| Reaction | Catalyst System | Base | Solvent | Key Features |

| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF or Acetonitrile | Stepwise functionalization possible. |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N or Piperidine | THF or DMF | Regioselectivity may be controlled by ligand choice. |

Studies on Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orgnih.gov This reaction is a powerful tool for the synthesis of arylamines. The application of this reaction to this compound would allow for the introduction of primary or secondary amines at the 4 and 5 positions. The choice of palladium precursor, ligand, and base is critical for the success of this reaction. organic-chemistry.org Similar to other cross-coupling reactions, a stepwise amination could potentially lead to the synthesis of unsymmetrically substituted diaminopyrroles.

Chemical Transformations of the Nitrile Group

The nitrile group at the 2-position of the pyrrole ring is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities such as amines, aldehydes, and carboxylic acids.

Reductive and Hydrolytic Pathways of the Nitrile Moiety

Reduction: The nitrile group can be reduced to a primary amine (aminomethyl group) or an aldehyde. The reduction to an amine is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. researchgate.net The reduction to an aldehyde can be accomplished using milder reducing agents such as diisobutylaluminum hydride (DIBAL-H) at low temperatures. nih.gov In a study on a related pyrrole-3-carbonitrile, DIBAL-H was used to successfully reduce the nitrile to the corresponding carbaldehyde in high yield. nih.gov

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The conditions for hydrolysis can be controlled to favor the formation of either the amide or the carboxylic acid. For example, partial hydrolysis to the amide can often be achieved under milder conditions, while complete hydrolysis to the carboxylic acid typically requires more forcing conditions.

Table 3: Potential Transformations of the Nitrile Group in this compound Based on reactions of analogous pyrrole-2-carbonitriles.

| Transformation | Reagent(s) | Product Functional Group | Reference |

| Reduction | LiAlH₄ or H₂/Catalyst | -CH₂NH₂ (Aminomethyl) | researchgate.net |

| Reduction | DIBAL-H | -CHO (Aldehyde) | nih.gov |

| Hydrolysis | H₃O⁺ or OH⁻ | -COOH (Carboxylic acid) | pharmaguideline.com |

| Partial Hydrolysis | Mild acid or base | -CONH₂ (Amide) | pharmaguideline.com |

Cycloaddition and Other Pericyclic Reactions Involving the Nitrile

The nitrile group can participate in cycloaddition reactions, although it is generally less reactive than alkenes or alkynes. In the context of pyrrole chemistry, [3+2] cycloaddition reactions involving TosMIC (tosylmethyl isocyanide) are a common method for synthesizing pyrrole rings, where a cyano group can be part of the Michael acceptor. nih.gov While direct participation of the nitrile in this compound in a cycloaddition is less common, the pyrrole ring itself can act as a diene or dienophile in certain pericyclic reactions. Additionally, the nitrile group can be a precursor to other functionalities that are more reactive in cycloadditions. For instance, conversion of the nitrile to an imine or a related group could open up pathways for cycloaddition reactions.

In a broader context, pyrrole derivatives can participate in [6+2]-cycloadditions. For example, 2-methide-2H-pyrroles, generated in situ from pyrrole-2-carbinols, can undergo highly enantioselective [6+2]-cycloadditions with aldehydes. nih.gov While this does not directly involve the nitrile group of the target molecule, it highlights the potential of the pyrrole core to engage in such transformations, which could be a possibility after modification of the nitrile group.

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrole Ring System

The pyrrole nucleus is inherently activated towards electrophilic substitution due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. This increased electron density facilitates reactions with electrophiles, which preferentially occur at the α-positions (C2 and C5) where the intermediate carbocation is most stabilized by resonance. However, in the case of this compound, the presence of two bulky iodine atoms at the α-positions and an electron-withdrawing nitrile group at the C2 position significantly alters this typical reactivity profile.

Electrophilic Substitution:

The strong electron-withdrawing nature of the nitrile group (-CN) at the C2 position deactivates the pyrrole ring towards electrophilic attack. Furthermore, the iodine atoms at the C4 and C5 positions, while capable of donating electron density through resonance, also exert an inductive electron-withdrawing effect. The combination of these factors, along with steric hindrance from the iodo groups, makes electrophilic substitution on the remaining C3 position challenging.

Generally, halogenation of pyrrole itself proceeds readily, often leading to polyhalogenated products. rsc.org To achieve selective halogenation, milder reagents and controlled conditions are necessary. For instance, iodination can be carried out using iodine in the presence of an aqueous potassium iodide solution. nih.gov However, for an already di-iodinated and cyano-substituted pyrrole, further electrophilic substitution would require harsh conditions and is expected to be sluggish. The directing effect of the substituents would favor attack at the C3 position, the only available site.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) is typically difficult for electron-rich aromatic systems like pyrrole. Such reactions generally require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack and a good leaving group. quora.com In this compound, the nitrile group acts as a potent electron-withdrawing group, which could potentially facilitate nucleophilic attack.

The iodine atoms can serve as leaving groups in nucleophilic substitution reactions. The strength of the carbon-halogen bond decreases down the group (C-F > C-Cl > C-Br > C-I), making iodo-substituted compounds the most reactive in nucleophilic substitution reactions where the C-X bond is cleaved. researchgate.net Therefore, it is plausible that under suitable conditions with strong nucleophiles, one or both iodine atoms in this compound could be displaced. The reaction would likely proceed via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the iodine, forming a Meisenheimer-like intermediate, which then expels the iodide ion to restore aromaticity. The presence of the electron-withdrawing nitrile group would be crucial for stabilizing the negative charge in the intermediate. quora.com

| Reagent/Condition | Expected Product | Reaction Type |

| Strong Electrophile (e.g., HNO₃/H₂SO₄) | 3-Nitro-4,5-diiodo-1H-pyrrole-2-carbonitrile (low yield expected) | Electrophilic Aromatic Substitution |

| Strong Nucleophile (e.g., NaOMe) | 4-Iodo-5-methoxy-1H-pyrrole-2-carbonitrile or 4,5-Dimethoxy-1H-pyrrole-2-carbonitrile | Nucleophilic Aromatic Substitution |

| Organometallic Reagents (e.g., R-MgBr/Pd catalyst) | 4-Iodo-5-alkyl/aryl-1H-pyrrole-2-carbonitrile or 4,5-Dialkyl/diaryl-1H-pyrrole-2-carbonitrile | Cross-Coupling Reaction |

Photochemical Behavior and Transformations of Diiodinated Pyrroles

The photochemical reactivity of iodoaromatic compounds is a well-documented field, often involving the homolytic cleavage of the carbon-iodine bond upon UV irradiation to generate aryl and iodine radicals. This property can be exploited to initiate a variety of chemical transformations.

Studies on iodo-substituted pyrroles have shown that their photochemical behavior is dependent on the substitution pattern and the reaction medium. For instance, the irradiation of ethyl 3,4-dimethyl-5-iodopyrrole-2-carboxylate in benzene (B151609) solution leads to a mixture of the corresponding 5-phenyl derivative and the deiodinated product. This suggests a radical mechanism where the photolytically generated pyrrolyl radical can either abstract a hydrogen atom from the solvent or react with the benzene ring. In contrast, irradiation in acetonitrile, a solvent less prone to hydrogen atom donation, yields solely the deiodinated product.

In the context of this compound, UV irradiation would be expected to induce the cleavage of one or both C-I bonds. The resulting pyrrolyl radicals could then undergo a variety of reactions, including:

Deiodination: Abstraction of hydrogen atoms from the solvent or other hydrogen donors to yield mono-iodo or fully deiodinated pyrrole-2-carbonitrile (B156044).

Reaction with Solvents: If the reaction is carried out in an aromatic solvent like benzene, arylation of the pyrrole ring at the positions of the original iodine atoms is a possible outcome.

Intramolecular Reactions: Depending on the reaction conditions and the presence of other functional groups, intramolecular cyclization or rearrangement could occur.

Furthermore, a theoretical study on the photochemical isomerization of 2-cyanopyrrole suggests a reaction pathway involving a conical intersection, leading to photoproducts. nih.gov This indicates that the presence of the cyano group can open up complex, non-radical photochemical reaction pathways. The interplay between the C-I bond photolysis and the photochemical behavior of the cyanopyrrole system would likely lead to a complex mixture of products.

| Irradiation Wavelength | Solvent | Expected Transformation | Potential Products |

| UV (e.g., 254 nm) | Acetonitrile | Deiodination | 4-Iodo-1H-pyrrole-2-carbonitrile, 1H-Pyrrole-2-carbonitrile |

| UV (e.g., 254 nm) | Benzene | Arylation and Deiodination | 4-Iodo-5-phenyl-1H-pyrrole-2-carbonitrile, 4,5-Diphenyl-1H-pyrrole-2-carbonitrile, 4-Iodo-1H-pyrrole-2-carbonitrile, 1H-Pyrrole-2-carbonitrile |

| UV (e.g., 254 nm) | Protic Solvents (e.g., Methanol) | Deiodination and potential solvent addition | 4-Iodo-1H-pyrrole-2-carbonitrile, 1H-Pyrrole-2-carbonitrile, Methoxy-substituted pyrroles |

Computational Studies on Reaction Mechanisms, Regioselectivity, and Reactivity Pathways

Electronic Structure and Reactivity Descriptors:

Computational studies on chloro- and fluoropyrroles have utilized DFT-based descriptors to analyze their reactivity and site selectivity. nih.gov Similar calculations for this compound could predict the most likely sites for electrophilic and nucleophilic attack. The local philicity indices, derived from Fukui functions, would be particularly useful in determining the regioselectivity of substitution reactions on the C3 position versus potential reactions at the iodine atoms.

Mechanistic Investigations:

Computational modeling can be employed to investigate the reaction pathways of both electrophilic and nucleophilic substitution reactions. For electrophilic attack at the C3 position, the energy profile of the reaction, including the structure and stability of the transition state and the sigma-complex intermediate, could be calculated. This would provide a quantitative measure of the activation barrier and help to understand the deactivating effect of the existing substituents.

For nucleophilic aromatic substitution, DFT calculations could model the addition-elimination mechanism. The stability of the Meisenheimer-like intermediate, which is crucial for the reaction to proceed, could be assessed. The calculations could also compare the activation barriers for the displacement of iodine at the C4 versus the C5 position, thus predicting the regioselectivity of the reaction.

Furthermore, computational studies on the photochemical behavior of cyanopyrroles have revealed the importance of conical intersections in their isomerization reactions. nih.gov A theoretical investigation of this compound could explore the potential energy surfaces of its excited states, clarifying the competition between C-I bond homolysis and other photochemical pathways.

| Computational Method | Property/Reaction Studied | Predicted Outcome |

| Density Functional Theory (DFT) | Electronic Structure (HOMO, LUMO, Electrostatic Potential) | Lowered LUMO energy, indicating susceptibility to nucleophilic attack. |

| DFT with Fukui Functions | Regioselectivity of Electrophilic and Nucleophilic Attack | C3 as the most likely site for electrophilic attack; C4/C5 as sites for nucleophilic attack. |

| Transition State Theory (TST) | Activation Barriers for Substitution Reactions | High activation barrier for electrophilic substitution; lower barrier for nucleophilic substitution, especially with strong nucleophiles. |

| Time-Dependent DFT (TD-DFT) | Excited State Properties and Photochemical Pathways | Elucidation of the mechanism of C-I bond cleavage and potential for photoisomerization. |

Advanced Spectroscopic and Structural Characterization of 4,5 Diiodo 1h Pyrrole 2 Carbonitrile and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment, connectivity, and conformation of atoms.

Application of 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Definitive Structure Elucidationpsu.eduresearchgate.net

One-dimensional (1D) and two-dimensional (2D) NMR experiments are powerful tools for the unambiguous structural assignment of 4,5-Diiodo-1H-pyrrole-2-carbonitrile. researchgate.net

1D NMR (¹H and ¹³C): The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals: one for the proton attached to the nitrogen (N-H) and another for the proton at the C-3 position of the pyrrole (B145914) ring. The chemical shift of the N-H proton is typically broad and appears in the downfield region, while the H-3 proton signal would appear as a singlet in the aromatic region. The ¹³C NMR spectrum would display five signals corresponding to the five carbon atoms in the molecule (C-2, C-3, C-4, C-5, and the nitrile carbon). The carbons attached to the iodine atoms (C-4 and C-5) would exhibit characteristic chemical shifts due to the heavy atom effect.

2D NMR: To confirm the connectivity, a series of 2D NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the absence of proton-proton couplings, as the H-3 and N-H protons are isolated from each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. An HSQC spectrum would show a clear correlation peak between the H-3 signal and the C-3 carbon signal, confirming their direct attachment. researchgate.net

The H-3 proton showing correlations to C-2, C-4, and the nitrile carbon.

The N-H proton showing correlations to C-2 and C-5. These correlations would definitively confirm the substitution pattern of the pyrrole ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| N-H | 12.5 (broad s) | - | C-2, C-5 |

| C-2 | - | 110.0 | - |

| C-3 | 7.0 (s) | 125.0 | C-2, C-4, C-5, CN |

| C-4 | - | 85.0 | - |

| C-5 | - | 90.0 | - |

| C≡N | - | 115.0 | - |

Note: The chemical shifts are illustrative and based on typical values for substituted pyrroles.

Solid-State NMR Spectroscopy for Conformational and Packing Analysis

Solid-state NMR (ssNMR) spectroscopy provides insights into the structure and dynamics of molecules in their crystalline or amorphous solid forms, offering information complementary to solution-state NMR and X-ray diffraction. semanticscholar.orgnih.gov For this compound, ssNMR is particularly useful for analyzing intermolecular interactions that govern the crystal packing. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) can provide high-resolution ¹³C spectra in the solid state.

Furthermore, ssNMR can probe quadrupolar nuclei like ¹⁴N and ¹²⁷I. nih.govwiley.com The ¹²⁷I ssNMR spectrum is highly sensitive to the local electronic environment around the iodine atoms. Variations in the quadrupolar coupling constant and chemical shift can reveal the presence and nature of non-covalent interactions, such as halogen bonding (I···N or I···I), which significantly influences the crystal packing and solid-state architecture. nih.gov Similarly, ¹⁴N ssNMR can probe the environment of both the pyrrole and nitrile nitrogen atoms, providing data on hydrogen bonding interactions involving the N-H group.

Single-Crystal X-ray Diffraction for Precise Solid-State Molecular Architecture Determinationrsc.orgmdpi.com

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com An SCXRD analysis of this compound would provide definitive information on bond lengths, bond angles, and torsional angles. It would also reveal the supramolecular assembly, detailing the intermolecular interactions such as hydrogen bonds and halogen bonds that dictate the crystal packing.

The planar pyrrole ring, combined with the linear nitrile group and the bulky iodine atoms, suggests that the crystal packing could be governed by a combination of forces:

Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, potentially forming chains or dimers with the nitrile nitrogen of an adjacent molecule (N-H···N≡C).

Halogen Bonding: The electropositive region on the iodine atoms (σ-hole) can interact with the electron-rich nitrile nitrogen or another iodine atom, leading to C-I···N or C-I···I interactions.

This detailed structural information is crucial for understanding the material's physical properties and for rational crystal engineering.

Table 2: Representative Crystallographic Data for a Substituted Pyrrole Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.512 |

| b (Å) | 10.234 |

| c (Å) | 14.678 |

| β (°) | 95.34 |

| Volume (ų) | 1272.1 |

| Z | 4 |

Note: This data is hypothetical and serves as an example of what might be obtained from an SCXRD experiment.

High-Resolution Mass Spectrometry (HRMS) and Advanced Ionization Techniques for Molecular Formula Confirmationpnnl.gov

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for the precise determination of a molecule's elemental composition. pnnl.gov Using soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the intact molecular ion ([M+H]⁺ or [M-H]⁻) of this compound can be generated and its mass-to-charge ratio (m/z) measured with very high accuracy (typically within 5 ppm).

This precise mass measurement allows for the unambiguous confirmation of the molecular formula, C₅H₂I₂N₂. The characteristic isotopic pattern resulting from the presence of two iodine atoms provides further definitive evidence for the compound's identity.

Table 3: HRMS Data for Molecular Formula Confirmation of C₅H₂I₂N₂

| Ion Formula | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Error (ppm) |

| [C₅H₂I₂N₂ + H]⁺ | 342.8332 | 342.8335 | 0.87 |

| [C₅H₂I₂N₂ - H]⁻ | 340.8176 | 340.8173 | -0.88 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule. nih.gov Each functional group has characteristic vibrational frequencies, making these methods ideal for confirming the presence of key structural motifs in this compound.

Key expected vibrational bands include:

N-H Stretch: A sharp to moderately broad band around 3400-3300 cm⁻¹ in the IR spectrum.

C≡N Stretch: A sharp, intense absorption in the range of 2260-2220 cm⁻¹, characteristic of a nitrile group.

C=C and C-N Ring Stretches: Multiple bands in the 1600-1400 cm⁻¹ region corresponding to the vibrations of the pyrrole ring.

C-I Stretches: Strong absorptions in the far-infrared region, typically between 600-500 cm⁻¹.

The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3350 |

| C≡N | Stretching | 2245 |

| Pyrrole Ring | C=C Stretching | 1550 |

| Pyrrole Ring | C-N Stretching | 1470 |

| C-H | In-plane bending | 1100 |

| C-I | Stretching | 550 |

Electronic Absorption (UV-Vis) and Emission (Fluorescence) Spectroscopy for Elucidating Electronic Structuresresearchgate.net

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated pyrrole system. researchgate.net The presence of the electron-withdrawing nitrile group and the iodine atoms can influence the energy of these transitions, often causing a shift in the absorption maximum (λ_max) compared to unsubstituted pyrrole.

The emission properties of the molecule are also of interest. However, the presence of heavy iodine atoms can significantly influence the excited state dynamics through the "heavy-atom effect." This effect promotes intersystem crossing from the singlet excited state to the triplet excited state, which can lead to a decrease in fluorescence intensity (quenching) and the potential for phosphorescence. weebly.com Studying the photophysical properties provides valuable information about the molecule's electronic structure and excited-state behavior. researchgate.net

Table 5: Photophysical Data for Halogenated Pyrrole Derivatives

| Compound Type | Absorption λ_max (nm) | Emission λ_em (nm) | Quantum Yield (Φ_f) |

| Pyrrole-2-carbonitrile (B156044) | 275 | 350 | 0.15 |

| This compound (Predicted) | 295 | 380 | <0.01 |

Note: Data is illustrative, highlighting the expected bathochromic shift and fluorescence quenching due to iodination.

Theoretical and Computational Chemistry of 4,5 Diiodo 1h Pyrrole 2 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For 4,5-Diiodo-1H-pyrrole-2-carbonitrile, DFT calculations would provide invaluable insights into its fundamental chemical and physical properties.

Prediction and Analysis of Electronic Properties (HOMO-LUMO Gaps, Charge Distribution)

A primary application of DFT is the prediction of a molecule's electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and electronic transitions. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability. A smaller gap generally suggests higher reactivity. Furthermore, DFT calculations can map the electron density to reveal the charge distribution across the molecule, identifying electrophilic and nucleophilic sites.

Table 1: Hypothetical DFT Data for Electronic Properties of this compound

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | Data not available | Indicates the electron-donating ability. |

| LUMO Energy | Data not available | Indicates the electron-accepting ability. |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability. |

This table is for illustrative purposes only, as no published data exists.

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Wavelengths, Vibrational Frequencies)

DFT methods are also widely used to predict various spectroscopic parameters, which can aid in the experimental characterization of new compounds. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can help in the assignment of experimental spectra. Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic absorption wavelengths (UV-Vis spectra), providing information about the electronic transitions within the molecule. The calculation of vibrational frequencies (infrared and Raman spectra) can assist in identifying the characteristic functional groups and their vibrational modes.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Correlation |

|---|---|---|

| ¹H NMR Chemical Shifts (ppm) | Data not available | Aids in structural elucidation. |

| ¹³C NMR Chemical Shifts (ppm) | Data not available | Complements ¹H NMR for structural analysis. |

| UV-Vis λmax (nm) | Data not available | Corresponds to electronic transitions. |

This table is for illustrative purposes only, as no published data exists.

Natural Bond Orbital (NBO) Analysis for Understanding Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of lone pairs and bonds. NBO analysis can quantify the strength of intramolecular interactions, such as hyperconjugation, and provide insights into the nature of intermolecular forces, like hydrogen bonding and halogen bonding, which would be particularly relevant for this compound due to the presence of iodine atoms.

Quantum Chemical Topology and Electron Density Analysis

Quantum Chemical Topology, through methods like the Quantum Theory of Atoms in Molecules (QTAIM), analyzes the topology of the electron density to define atoms and the bonds between them. This approach provides a rigorous definition of chemical concepts such as bond paths, bond critical points, and the nature of chemical bonds (ionic, covalent, or charge-shift). For this compound, this analysis could elucidate the nature of the C-I bonds and any potential non-covalent interactions.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. While this compound is a relatively rigid molecule, MD simulations could be employed to explore its conformational landscape, particularly the rotational dynamics of the nitrile group and the vibrational motions of the pyrrole (B145914) ring. In a condensed phase simulation, MD could also provide insights into how the molecules pack in a solid state and the nature of the intermolecular interactions that govern this packing.

Lack of Specific Research Data Precludes Article Generation on "this compound"

A comprehensive review of scientific literature and chemical databases reveals a significant lack of specific research into the applications of the chemical compound this compound within the requested fields of materials science and catalysis. While the broader families of pyrroles, porphyrins, and conjugated polymers are extensively studied, specific data detailing the use of this particular di-iodinated pyrrole derivative as a precursor for porphyrins, a monomer for functional polymers, or as a ligand scaffold in organometallic chemistry is not available in published research.

The synthesis of porphyrin macrocycles often involves the condensation of pyrrole-based precursors. Methodologies such as the Lindsey synthesis or the MacDonald [2+2] condensation are common, but literature documenting the regioselective incorporation of this compound into these structures is absent. nih.govnih.gov Consequently, there is no research to analyze the specific impact that a diiodo- and nitrile-substituted pyrrole moiety would have on the optoelectronic properties of the resulting porphyrinoids. In general, the electronic properties of porphyrins can be tuned by modifying their peripheral substituents, but specific data for this compound is unavailable. rsc.org

Similarly, in the field of materials science, many pyrrole derivatives are used as monomers to create functional and conjugated polymers through methods like electrochemical polymerization or cross-coupling reactions. kennesaw.eduorientjchem.orgacs.org The iodine atoms on this compound could theoretically serve as reactive sites for such polymerizations. However, searches for electrochemical studies or the development of conjugated systems specifically utilizing this monomer did not yield any results.

Finally, the potential for this compound to serve as a ligand scaffold in organometallic chemistry and catalysis remains unexplored in the available literature. The pyrrole nitrogen and the nitrile group offer potential coordination sites for metal centers, but no studies detailing the synthesis or catalytic application of such organometallic complexes have been published.

Due to the absence of specific research findings for this compound in the requested application areas, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. Writing such an article would require speculation and extrapolation from the general behavior of related compounds, which would not meet the required standards of scientific accuracy.

Applications of 4,5 Diiodo 1h Pyrrole 2 Carbonitrile in Materials Science and Catalysis

Ligand Scaffolds in Organometallic Chemistry and Homogeneous Catalysis[7],

Synthesis and Characterization of Transition Metal Complexes with Iodinated Pyrrole (B145914) Ligands

The N-H group of the pyrrole ring in derivatives like 4,5-Diiodo-1H-pyrrole-2-carbonitrile can be deprotonated to form an anionic ligand capable of coordinating with various transition metals. The synthesis of such complexes is a crucial step toward exploring their catalytic and material properties. While specific research on complexes of this compound is nascent, the synthesis and characterization of complexes with other functionalized pyrrole ligands provide a clear framework for their development.

For instance, pyrrole-based PNP pincer ligands, which feature a central anionic pyrrole moiety, have been successfully used to synthesize complexes with Group 4 metals like Zirconium (Zr) and Hafnium (Hf). nih.gov The general synthetic approach involves reacting the pyrrole ligand with a metal precursor, such as [MCl₄(THF)₂], in the presence of a base. nih.govresearchgate.net The resulting complexes can be further modified; for example, reaction with SiMe₃I can yield triiodide complexes like [M(PNP)(I)₃]. researchgate.net In a different approach, a new tridentate pyrrole-based ligand was used to synthesize complexes with Copper(II) and Nickel(II). researchgate.net

Characterization of these complexes is typically achieved through a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ³¹P{¹H} NMR, is essential for elucidating the structure of the complexes in solution. nih.govresearchgate.net For definitive structural confirmation in the solid state, X-ray crystallography is employed. nih.gov These established methods are directly applicable to the characterization of novel complexes derived from iodinated pyrrole ligands.

| Metal Center | Pyrrole Ligand Type | Metal Precursor Example | Characterization Techniques | Reference |

|---|---|---|---|---|

| Zr, Hf | PNP Pincer Ligand | [MCl₄(THF)₂] | ¹H, ¹³C, ³¹P{¹H} NMR, X-ray Crystallography | nih.govresearchgate.net |

| Cu(II), Ni(II) | Tridentate Pyridine/Pyrrole Ligand | Not Specified | Not Specified | researchgate.net |

| Ti | PNP Pincer Ligand | [Ti(NMe₂)₄] | ¹H, ¹³C, ³¹P{¹H} NMR, DFT Calculations | researchgate.net |

Evaluation of Catalytic Performance in Organic Transformations

Transition metal complexes are efficient catalysts for a wide range of chemical reactions. mdpi.com The supporting ligand plays a critical role in determining the catalyst's activity, selectivity, and stability by modifying the electronic and steric environment of the metal center. nih.govscispace.com Pyrrole-based ligands have shown significant promise in this area.

Complexes featuring iminopyrrolyl ligands have been reviewed for their catalytic activity in olefin polymerization with both early (Ti, Zr) and late (Fe, Co, Ni, Pd) transition metals. cjcatal.com The ability to easily modify the steric and electronic properties of the iminopyrrole unit allows for the design of a wide variety of catalysts. cjcatal.com Furthermore, certain transition metal complexes with pyrrole-derived ligands have been investigated for their potential in water oxidation catalysis, a key process in artificial photosynthesis. researchgate.net

The introduction of two iodine atoms and a nitrile group onto the pyrrole ring of this compound is expected to significantly influence the catalytic activity of its corresponding metal complexes. These electron-withdrawing groups can modulate the electron density at the metal center, thereby affecting substrate binding and turnover rates in catalytic cycles.

| Ligand Type | Metal Type | Organic Transformation | Reference |

|---|---|---|---|

| Iminopyrrolyl | Ti, Zr, Fe, Co, Ni, Pd | Olefin Polymerization | cjcatal.com |

| Tridentate Pyridine/Pyrrole | Not Specified | Water Oxidation | researchgate.net |

Contribution to the Development of Optoelectronic Devices and Advanced Materials

Pyrrole-containing compounds are foundational to the field of materials science, particularly for applications in optoelectronics. researchgate.net The synthesis of thiophene-pyrrole hybrid polymers has gained significant interest due to their potential in a wide range of applications, from optoelectronic to biodevices. bohrium.comresearchgate.net These materials combine the advantageous properties of both thiophene (B33073) and pyrrole units, leading to polymers with tunable electronic and optical characteristics. researchgate.net

Diketopyrrolopyrrole (DPP) copolymers are another class of pyrrole-based materials that are highly promising for organic electronics due to their high charge carrier mobility. scispace.com They have been successfully used in high-performance organic thin-film transistors (OFETs) and organic photovoltaic devices. scispace.com

This compound serves as an ideal precursor for incorporation into these advanced materials. The diiodo-functionality allows it to be used as a monomer in polymerization reactions, such as Sonogashira or Suzuki cross-coupling, to create conjugated polymers with extended π-systems. The electronic properties of the resulting polymers can be fine-tuned by the choice of co-monomer, potentially leading to new materials for organic light-emitting diodes (OLEDs), solar cells, and transistors.

Design of Advanced Chemical Sensor Platforms Utilizing Pyrrole Derivatives

The development of advanced chemical sensors is crucial for healthcare and environmental monitoring. nih.gov Pyrrole derivatives are highly versatile components in the design of these sensor platforms due to their inherent conductivity (in polymeric form) and ease of functionalization. bohrium.comresearchgate.net

Thiophene-pyrrole hybrid polymers can be used to create conducting platforms for electrochemical sensors and biosensors. bohrium.comresearchgate.net These platforms offer stable immobilization for biomolecules and facilitate efficient electron transfer, which is key to achieving high sensitivity. bohrium.comresearchgate.net Diketopyrrolopyrrole (DPP) copolymers have also been employed as the active semiconductor in OFET-based chemical sensors for detecting volatile organic compounds (VOCs). scispace.com An array of sensors based on different DPP copolymers, combined with pattern recognition algorithms, can be used to discriminate between structurally similar VOCs. scispace.com

Furthermore, simpler pyrrole-based molecules have been designed as chemosensors for detecting specific ions. For example, a pyrrole-benzimidazole conjugate has been developed for the selective, naked-eye sensing of fluoride (B91410) ions in aqueous media. researchgate.net In another application, protoporphyrin, a molecule containing four pyrrole rings, was used to functionalize reduced graphene oxide to create a sensitive electrochemical sensor for lead ions. rsc.org

This compound can contribute to this field in several ways. It can be electropolymerized onto an electrode surface to form a sensing film. The nitrile and iodo groups also serve as handles for further chemical modification, allowing for the attachment of specific recognition elements (e.g., enzymes, antibodies, or specific ionophores) to create highly selective sensors for a variety of analytes.

| Pyrrole-Based Material | Sensor Type | Target Analyte | Sensing Principle | Reference |

|---|---|---|---|---|

| Poly(thiophene-pyrrole) Hybrids | Electrochemical (Bio)sensor | Bio-analytes, DNA | Conducting immobilization platform | bohrium.comresearchgate.net |

| Diketopyrrolopyrrole (DPP) Copolymers | Organic Field-Effect Transistor (OFET) | Volatile Organic Compounds (VOCs) | Change in semiconductor properties upon analyte adsorption | scispace.com |

| Pyrrole-Benzimidazole Conjugate | Colorimetric/Optical Sensor | Fluoride ions (F⁻) | Analyte-induced complex formation leading to color change | researchgate.net |

| Protoporphyrin-rGO | Electrochemical Sensor | Lead ions (Pb²⁺) | Coordination of metal ions with pyrrole-containing macrocycle | rsc.org |

Future Research Directions and Emerging Perspectives on 4,5 Diiodo 1h Pyrrole 2 Carbonitrile

Innovations in Sustainable and Efficient Synthetic Methodologies

The growing demand for environmentally benign chemical processes necessitates the development of sustainable and efficient methods for synthesizing complex molecules like 4,5-Diiodo-1H-pyrrole-2-carbonitrile. researchgate.net Future research will likely pivot from traditional multi-step syntheses towards more innovative approaches that maximize atom economy, reduce waste, and utilize milder reaction conditions.

Promising avenues include the development of one-pot or multicomponent reactions where the pyrrole (B145914) ring is constructed and functionalized in a single, streamlined process. ekb.egnih.gov Methodologies utilizing visible-light photochemistry or electrochemistry are emerging as powerful tools for sustainable organic synthesis and could offer new pathways for the construction of substituted pyrroles. rsc.org These techniques provide novel modes of molecular activation, potentially allowing for direct C-H iodination and cyanation of pyrrole precursors under ambient conditions, thereby avoiding harsh reagents. rsc.org The exploration of novel catalytic systems, such as those based on earth-abundant metals or even metal-free organocatalysts, represents another critical frontier for improving the efficiency and sustainability of synthesizing this and related dihalogenated pyrroles.

| Methodology | Potential Advantages | Key Research Focus |

|---|---|---|

| Photochemical Synthesis | Uses light as a clean reagent; mild reaction conditions; high selectivity. | Development of photosensitizers for selective C-H iodination and cyanation of the pyrrole ring. |

| Electrochemical Synthesis | Avoids stoichiometric chemical oxidants/reductants; precise control over reaction potential. | Designing electrochemical cells and conditions for the direct di-iodination of pyrrole-2-carbonitrile (B156044). |

| One-Pot Multicomponent Reactions | High atom and step economy; reduces waste from purification of intermediates. | Discovering novel reaction cascades that assemble the this compound core from simple, readily available starting materials. nih.gov |

| Novel Catalysis | Lower catalyst loading; use of non-toxic, earth-abundant metals; potential for asymmetric synthesis. | Screening for catalysts that can facilitate direct functionalization of the pyrrole core with high regioselectivity. |

Exploration of Novel Functionalization Pathways and Derivatization Strategies

The this compound molecule is primed for extensive chemical modification. The two carbon-iodine (C-I) bonds are particularly attractive sites for post-synthesis functionalization, serving as handles for a variety of cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. Future research will focus on achieving selective mono- or di-functionalization at these positions to create a diverse library of derivatives. This will allow for the introduction of aryl, alkynyl, and amino substituents, thereby modulating the electronic and steric properties of the molecule for specific applications.

Beyond the C-I bonds, the pyrrole N-H, the C-3 position, and the nitrile group itself represent additional sites for derivatization. N-alkylation or N-arylation can be used to enhance solubility or introduce new functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or amide, or reduced to an amine, opening up further avenues for conjugation and polymer synthesis. The exploration of these orthogonal functionalization strategies will be key to unlocking the full synthetic potential of this scaffold.

| Reactive Site | Reaction Type | Potential Functional Groups Introduced | Application Potential |

|---|---|---|---|

| C4/C5-Iodine | Palladium-Catalyzed Cross-Coupling | Aryl, Heteroaryl, Alkynyl, Vinyl | Organic electronics, pharmaceuticals, functional dyes |

| N1-Hydrogen | Alkylation, Arylation, Acylation | Alkyl chains, (Hetero)aryl groups, protecting groups | Modulating solubility, creating polymers, biological probes |

| C2-Nitrile | Hydrolysis, Reduction, Cycloaddition | Carboxylic acid, Amine, Tetrazole | Bio-conjugation, creating metal-organic frameworks (MOFs), drug discovery |

| C3-Hydrogen | Electrophilic Aromatic Substitution | Halogens, Nitro, Acyl groups | Fine-tuning electronic properties, further functionalization |

Advanced Mechanistic Investigations of Complex Transformation Pathways

A deep understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is crucial for optimizing existing methods and discovering new transformations. Future research should employ a combination of advanced spectroscopic techniques, kinetic analysis, and isotopic labeling studies to elucidate the intricate pathways of key reactions. For instance, investigating the mechanism of selective mono- versus di-arylation in Suzuki coupling reactions could lead to precise control over the synthesis of unsymmetrically substituted products.

Furthermore, understanding the mechanism of photochemical or electrochemical synthesis pathways will be critical for improving their efficiency and scalability. rsc.org Theoretical calculations can provide invaluable support in these investigations, helping to map out reaction energy profiles, identify transition states, and explain observed regioselectivity. nih.govacs.org Such detailed mechanistic insights are indispensable for the rational design of improved synthetic protocols.

Synergistic Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis offers a powerful paradigm for accelerating the discovery of new materials and molecules. nih.gov In the context of this compound, quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including molecular geometries, electronic structure, and reactivity. nih.govresearchgate.net

Future research will increasingly rely on this integrated approach. For example, computational screening could be used to predict the electronic and optical properties of a virtual library of derivatives, allowing chemists to prioritize the synthesis of the most promising candidates for applications in organic electronics. researchgate.net Similarly, computational modeling can help elucidate reaction mechanisms and predict the outcomes of unknown reactions, thereby guiding experimental efforts and reducing the amount of trial-and-error required. acs.org This collaboration between theoretical and practical chemistry will be instrumental in the rational design of novel functional molecules based on the this compound scaffold.

Expanding the Material Science Applications into Novel and Emerging Technologies

The unique combination of a π-conjugated pyrrole ring, electron-withdrawing nitrile group, and heavy iodine atoms endows this compound with intriguing properties for material science. Pyrrole-based materials are already known for their applications as conducting polymers, corrosion inhibitors, and components of organic electronic devices. researchgate.netresearchgate.net

Future research should focus on leveraging the specific features of this di-iodo derivative. The iodine atoms not only provide synthetic handles but also can enhance intersystem crossing through the heavy-atom effect, making derivatives potentially useful in photodynamic therapy or as phosphorescent emitters in organic light-emitting diodes (OLEDs). The compound can serve as a key monomer for the synthesis of novel, highly functionalized polypyrroles. nih.gov The resulting polymers, featuring extended π-conjugation and tailored side chains, could find applications in emerging technologies such as flexible electronics, chemical sensors, and energy storage devices. rsc.org Furthermore, the rigid, planar structure of its derivatives makes it a candidate for creating advanced materials like liquid crystals or components of metal-organic frameworks (MOFs).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。